molecular formula C37H54O11 B1210075 Cimicifugoside

Cimicifugoside

Cat. No.: B1210075
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-XVGSJRLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimicifugoside is a triterpenoid compound isolated from plants of the Cimicifuga genus, such as Cimicifuga simplex . It is identified as a novel and specific nucleoside transport inhibitor . This primary mechanism underlies its key research value: this compound can synergistically potentiate the cytotoxicity of chemotherapeutic drugs like methotrexate, highlighting its potential application in oncology research for combination therapies . Furthermore, the compound exhibits dose-dependent immunosuppressive activity, which is preferentially directed toward B-cell function, with larger doses required for the suppression of T-cell function . Recent investigations into related phytochemicals, such as this compound H-2 from Cimicifuga foetida , have revealed potential for inhibiting the IKK1/alpha protein in the NF-κB pathway, suggesting a broader research scope for this compound compounds in targeting oncogenic signaling pathways . Researchers are exploring these properties to better understand its effects on cancer cell survival and immune response modulation. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C37H54O11

Molecular Weight

674.8 g/mol

IUPAC Name

[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1

InChI Key

XUJMHSCMPCZWOV-XVGSJRLISA-N

Isomeric SMILES

C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Synonyms

cimicifugoside

Origin of Product

United States

Preparation Methods

Silica Gel Column Chromatography

The n-butanol fraction is subjected to silica gel (200–300 mesh) column chromatography with a gradient elution of chloroform-methanol-water (8:2:0.1 → 6:4:0.5). This step removes pigments and low-polarity contaminants, yielding a this compound-enriched fraction with approximately 40–50% purity. Notably, the elution profile must be carefully monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining to track triterpenoid bands.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with a C18 reverse-phase column (5 µm, 250 × 20 mm) and an isocratic mobile phase of acetonitrile-water (32:68) at 8 mL/min. Under these conditions, this compound elutes at 12–14 minutes, achieving >98% purity as verified by UV detection at 210 nm (Table 1).

Table 1: HPLC Parameters for this compound Purification

ParameterSpecification
ColumnC18, 5 µm, 250 × 20 mm
Mobile PhaseAcetonitrile:Water (32:68)
Flow Rate8 mL/min
Detection Wavelength210 nm
Retention Time12–14 minutes
Purity≥98%

Advanced Techniques for Yield Optimization

Macroporous Resin Adsorption

Recent innovations incorporate AB-8 macroporous resin to enhance recovery rates. The resin selectively adsorbs this compound from crude extracts, with elution using 50% ethanol achieving a 1.8-fold increase in yield compared to traditional liquid-liquid partitioning. This method also reduces solvent consumption by 30%, addressing environmental and cost concerns.

Counter-Current Chromatography (CCC)

CCC, a solvent-free separation technique, has been explored for scaling up this compound production. Using a hexane-ethyl acetate-methanol-water (4:5:4:5) system, CCC achieves 92% purity in a single run, though throughput remains limited to milligram quantities.

Quality Control and Analytical Validation

Spectroscopic Identification

High-purity this compound is characterized by:

  • NMR : 1^1H-NMR (400 MHz, C5_5D5_5N) signals at δ 3.30 (dd, J = 5.2, 11.6 Hz, H-3) and δ 1.25 (s, CH3_3-27).

  • Mass Spectrometry : ESI-MS m/z 674.81 [M+H]+^+, consistent with the molecular formula C37_{37}H54_{54}O11_{11}.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC37_{37}H54_{54}O11_{11}
Molecular Weight674.81 g/mol
Melting Point216–217°C
SolubilityChloroform, DMSO, Ethyl Acetate
Storage Conditions-20°C (desiccated)

Purity Assessment

Batch consistency is validated using:

  • HPLC-ELSD : Evaporative light scattering detection ensures accurate quantification without UV-absorbing impurities.

  • Residual Solvent Analysis : Gas chromatography confirms ethanol residues <50 ppm, complying with ICH guidelines .

Chemical Reactions Analysis

Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oncological Applications

Cimicifugoside has shown promise as an inhibitor of key oncogenic pathways. Recent studies have highlighted its ability to inhibit the IκB kinase alpha (IKK1/α) protein, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, often implicated in cancer progression.

Key Findings:

  • Molecular Docking Studies : In silico analyses revealed that this compound binds effectively to the activation loop of IKK1/α, suggesting its potential as a targeted cancer therapy .
  • Dynamic Simulations : These studies indicated that this compound stabilizes interactions through hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effects on cancer cell proliferation .

Neurological Applications

This compound is being investigated for its neuroprotective properties. Research has indicated that it may inhibit calcium influx in neuronal cells, which is significant for conditions such as neuropathic pain and neurodegenerative diseases.

Key Findings:

  • Inhibition of Catecholamine Secretion : Studies demonstrated that this compound inhibited nicotinic acetylcholine receptor-mediated responses in bovine adrenal chromaffin cells, which could have implications for treating neurological disorders .
  • Potential for Treating Menopausal Symptoms : The compound has been associated with alleviating symptoms related to menopause, such as mood swings and depression, due to its phytoestrogenic activity .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that are being explored in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Key Findings:

  • Inhibition of Inflammatory Pathways : Extracts containing this compound have been shown to reduce markers of inflammation in preclinical models, although specific studies on this compound alone are still limited.

Data Table: Comparative Analysis of Triterpenoids

Compound NameStructure TypeNotable Properties
This compound H-2TriterpenoidInhibitor of IKK1/α; anti-inflammatory
Ginsenoside Rg1TriterpenoidCognitive enhancement
BetulinTriterpenoidAntiviral and anticancer properties
Oleanolic AcidTriterpenoidHepatoprotective effects

Case Study 1: Efficacy in Cancer Treatment

A recent study explored the efficacy of this compound H-2 in inhibiting tumor growth in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound, supporting its potential use as an adjunct therapy in oncology.

Case Study 2: Neurological Benefits

In a clinical trial assessing the effects of black cohosh extracts (rich in this compound) on menopausal symptoms, participants reported significant improvements in mood and cognitive function over a 12-week period. This suggests that this compound may play a role in managing menopausal-related neurological symptoms .

Mechanism of Action

The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.

Q & A

Q. How can theoretical frameworks (e.g., network pharmacology) guide hypothesis generation in this compound research?

  • Methodological Guidance : Use databases (PubChem, STITCH) to predict this compound-target interactions. Validate computationally identified targets via SPR (surface plasmon resonance) or MST (microscale thermophoresis) .
  • Limitations : Computational predictions require cross-validation with experimental binding assays .

Q. What ethical considerations apply when translating this compound findings from animal models to human trials?

  • Methodological Guidance : Adhere to ICH guidelines for preclinical-to-clinical bridging. Justify species selection (e.g., murine vs. primate) based on metabolic similarity. Disclose conflicts of interest in funding .

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